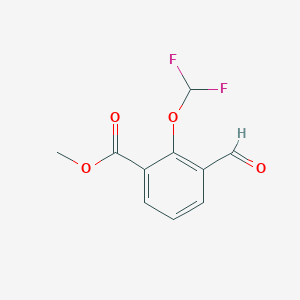

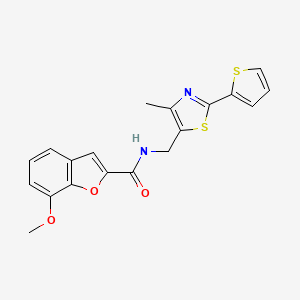

![molecular formula C26H29NO6 B2523049 ethyl 7-hydroxy-3-(4-methoxyphenyl)-8-[(2-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate CAS No. 610760-18-4](/img/structure/B2523049.png)

ethyl 7-hydroxy-3-(4-methoxyphenyl)-8-[(2-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound , ethyl 7-hydroxy-3-(4-methoxyphenyl)-8-[(2-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate, is a derivative of the chromene family. Chromenes are a group of organic compounds with notable presence in many plant families and have been the subject of extensive research due to their wide range of potentially useful biological activities, including antimicrobial, antithrombotic, anti-inflammatory, antimutagenic, antitumor, and enzyme inhibitory properties .

Synthesis Analysis

The synthesis of chromene derivatives typically involves reactions that form the chromene core, followed by various functionalization steps. For example, the synthesis of ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate was achieved through the reaction of naphthalene-2,7-diol with a mixture of 4-chlorobenzaldehyde and ethyl cyanoacetate . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies may be employed, involving the formation of the chromene core and subsequent addition of the methoxyphenyl and methylpiperidinylmethyl groups.

Molecular Structure Analysis

Chromene derivatives often exhibit planar structures, as seen in the crystal structure of ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate monohydrate, where the molecule is essentially planar except for the carboxylate substituent group . The planarity contributes to the stability of the molecule and may influence its biological activity. The molecular structure is further stabilized by hydrogen bonds and intermolecular interactions, which can also be expected in the compound under analysis.

Chemical Reactions Analysis

Chromene derivatives can participate in various chemical reactions, particularly those involving activated unsaturated systems. They can act as electrophiles in conjugated addition reactions with carbanions in the presence of basic catalysts . The specific reactivity of the compound would depend on the substituents present and their electronic effects on the chromene core.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives are influenced by their molecular structure. For instance, the presence of hydrogen bonds and intermolecular interactions can affect the compound's solubility and melting point . The planarity of the chromene core and the presence of aromatic systems contribute to the potential for π-π interactions, which can influence the compound's crystallinity and stability . The specific physical and chemical properties of the compound would need to be determined experimentally, but it is likely to share characteristics with other chromene derivatives described in the literature.

Applications De Recherche Scientifique

Synthesis and Structural Characterization

Researchers have focused on synthesizing derivatives of ethyl coumarin-3-carboxylate and investigating their crystal structures and photoluminescence properties. For instance, Song, Li-Meia, Gao, Jian-hua (2014) synthesized derivatives and characterized their UV-vis spectra and photoluminescence, observing strong blue-violet emission under ultraviolet light excitation due to larger conjugation at the 7-position Song, Li-Meia, Gao, Jian-hua (2014). This suggests potential applications in materials science, particularly in the development of photoluminescent materials.

Antimicrobial Activity

The synthesis and evaluation of antibacterial activity of novel compounds have been a significant area of research. Behrami, Florent Dobroshi (2019) reported the organic synthesis of compounds based on 4-hydroxy-chromen-2-one and evaluated their antibacterial activity, showing high levels of bacteriostatic and bactericidal activity Behrami, Florent Dobroshi (2019). Such studies highlight the compound's potential in developing new antibacterial agents.

Photoluminescence and Optical Properties

The investigation of photoluminescence and optical properties of chromene derivatives has also been a focus. The synthesis, crystal structure, and photoluminescence study of ethyl coumarin-3-carboxylate derivatives provide insights into their potential applications in optoelectronic devices and fluorescent materials due to their strong emission properties Song, Li-Meia, Gao, Jian-hua (2014).

Drug Resistance Mitigation in Cancer Therapy

Das, Jignesh M. Doshi, Defeng Tian, Sadiya N. Addo, B. Srinivasan, David L. Hermanson, Chengguo Xing (2009) explored the structure-activity relationship of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate analogues, finding potential in mitigating drug resistance and synergizing with various cancer therapies Das, Jignesh M. Doshi, Defeng Tian, Sadiya N. Addo, B. Srinivasan, David L. Hermanson, Chengguo Xing (2009). This highlights the compound's relevance in the development of novel anticancer agents capable of overcoming drug resistance.

Propriétés

IUPAC Name |

ethyl 7-hydroxy-3-(4-methoxyphenyl)-8-[(2-methylpiperidin-1-yl)methyl]-4-oxochromene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO6/c1-4-32-26(30)25-22(17-8-10-18(31-3)11-9-17)23(29)19-12-13-21(28)20(24(19)33-25)15-27-14-6-5-7-16(27)2/h8-13,16,28H,4-7,14-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYFMAVKIDAQEPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCCC3C)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-(2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2522971.png)

![2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-5-methyl-N-pyridin-4-ylbenzamide](/img/structure/B2522972.png)

![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2522975.png)

![(Z)-5-((2-(allylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2522979.png)

![2-Chloro-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]propanamide](/img/structure/B2522980.png)

![2-(Allylsulfanyl)-7,9-dimethyl-4-morpholinopyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2522981.png)

![2-Chloro-N-(5,6-dihydro-4H-imidazo[1,2-a][1]benzazepin-4-yl)propanamide](/img/structure/B2522985.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-phenylpropanamide](/img/structure/B2522987.png)

![5-Benzyl-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2522988.png)